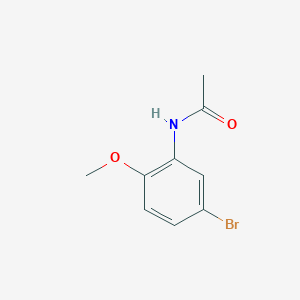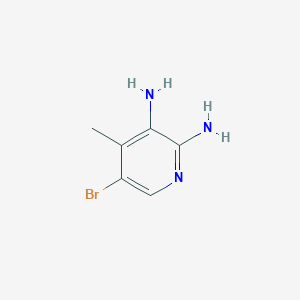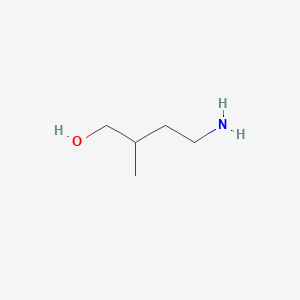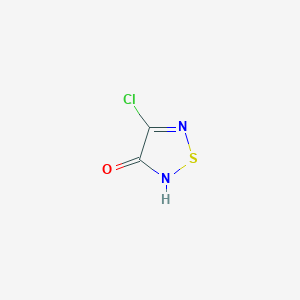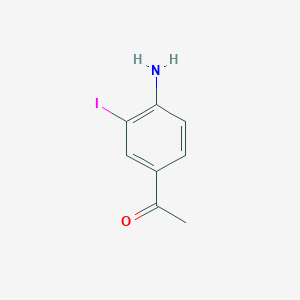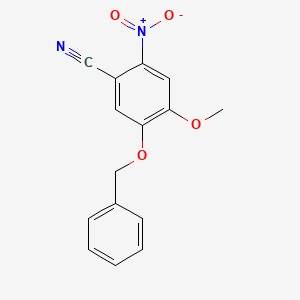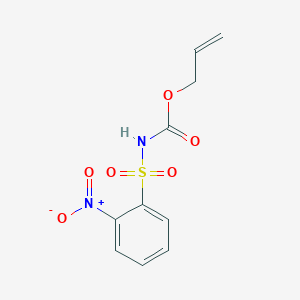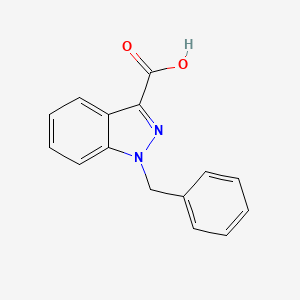
1-Benzyl-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
1-Benzyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Wirkmechanismus
Target of Action
It is known that indazole derivatives, which include 1-benzyl-1h-indazole-3-carboxylic acid, have been found to interact with various biological targets . For instance, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment in tyrosine kinase .
Mode of Action
It is known that indazole derivatives can exhibit a wide variety of biological properties . For example, certain indazole derivatives have been found to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple biochemical pathways . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme in the inflammatory response .
Pharmacokinetics
The compound’s molecular weight of 25227 might suggest a reasonable bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemische Analyse
Biochemical Properties
1-Benzyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can further modulate various biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis . It has also been shown to influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and altering the biochemical pathways they regulate . For example, by binding to COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis, which can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which can have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings highlight the importance of dose optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . The metabolites of this compound can also exhibit biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within cells . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles can be mediated by targeting signals and post-translational modifications, which direct its localization and modulate its activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . These methods typically offer high yields and operational simplicity.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
- 1-Benzyl-2H-indazole-3-carboxylic acid
Comparison: 1-Benzyl-1H-indazole-3-carboxylic acid is unique due to its benzyl group, which can enhance its biological activity and specificity compared to other indazole derivatives. The presence of the benzyl group can also influence the compound’s solubility and reactivity, making it a valuable scaffold for drug development .
Eigenschaften
IUPAC Name |
1-benzylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRCOZFGMPTGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441811 | |
| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41354-03-4 | |
| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


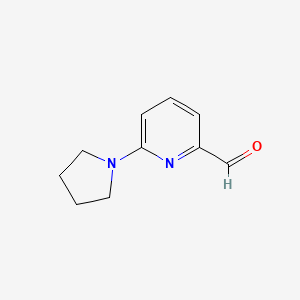
![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
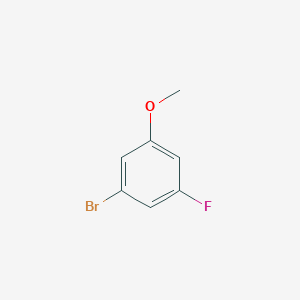
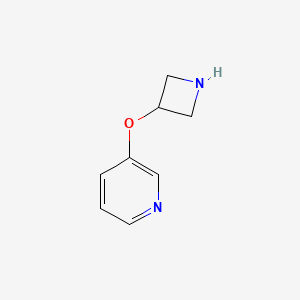
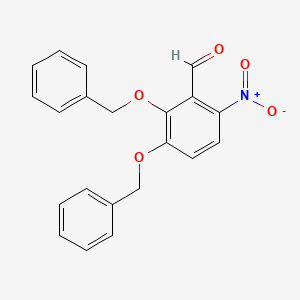
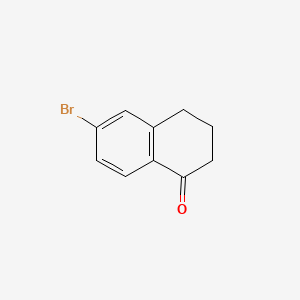
![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)
